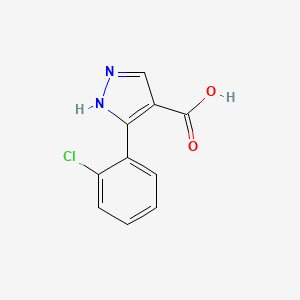

5-(2-氯苯基)-1H-吡唑-4-羧酸

描述

“5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as furoic acids. These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, by using a hydroxy ketone intermediate . Another study reported the synthesis of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of these compounds were calculated using the density functional theory (DFT) method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the literature. For instance, the synthesis of ketamine involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid . Another study reported the synthesis of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, which was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .科学研究应用

1. 合成和结构分析

5-(2-氯苯基)-1H-吡唑-4-羧酸及其衍生物的合成是化学领域的一个研究主题。研究表明,这些化合物可以通过区域选择性工艺合成,并且可以通过晶体学分析明确确定它们的结构。例如,Kumarasinghe 等人(2009 年)描述了类似化合物 3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸的合成,突出了 X 射线分析在结构测定中的重要性 (Kumarasinghe, Hruby, & Nichol, 2009).

2. 农业应用

吡唑衍生物因其在农业中的潜在用途而备受探索。例如,Beck 等人(1988 年)合成了 1-芳基-5-(氨基羰基)-1H-吡唑-4-羧酸,它们在小麦和大麦中充当化学杂交剂 (Beck, Lynch, & Wright, 1988).

3. 抗真菌和抗菌特性

某些吡唑衍生物已表现出显着的抗真菌和抗菌特性。例如,Liu 等人(2020 年)发现 5-(2-氯烟酰胺)-1-(对甲苯基)-1H-吡唑-4-羧酸对多种真菌表现出显着的抗真菌活性 (Liu 等人,2020 年)。此外,Hafez、El-Gazzar 和 Al-Hussain(2016 年)合成了具有抗菌和抗癌活性的吡唑衍生物,强调了这些化合物的治疗潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016).

4. 光学和电子应用

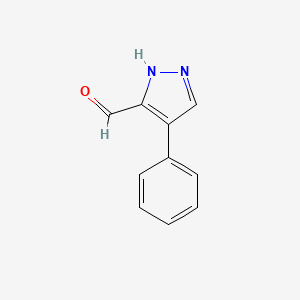

吡唑衍生物还在材料科学领域中找到应用,特别是在光学和电子应用中。Chandrakantha 等人(2013 年)研究了 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯的光学非线性,揭示了它们在光学限制应用中的潜力 (Chandrakantha 等人,2013 年).

5. 化学反应和改性

吡唑衍生物的反应和改性一直是研究的主题,这对于了解它们在各个领域的潜在应用至关重要。Bildirici 等人(2007 年)合成了 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸的衍生物,探索了它们的抗菌活性 (Bildirici, Şener, & Tozlu, 2007).

安全和危害

While specific safety and hazard information for “5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The future directions for research on “5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified. These compounds were evaluated for their antimicrobial activities against a panel of bacteria and fungi. Cytotoxic and anti-biofilm activities of the isolates are also reported .

作用机制

Target of Action

The primary targets of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid are Methionine aminopeptidase 2 and Methionine aminopeptidase . These enzymes play a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins.

Mode of Action

It is known to interact with its targets, possibly inhibiting their function . This interaction could lead to changes in protein synthesis, affecting the function and behavior of cells.

属性

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXALKIHVJHCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)

![1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1371264.png)